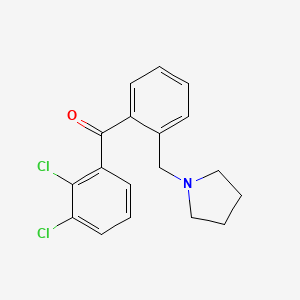

2,3-Dichloro-2'-pyrrolidinomethyl benzophenone

Description

Chemical Significance and Relevance of 2,3-Dichloro-2'-pyrrolidinomethyl Benzophenone

2,3-Dichloro-2'-pyrrolidinomethyl benzophenone (CAS: 898774-93-1) is a structurally complex benzophenone derivative characterized by its dichlorophenyl and pyrrolidinomethyl substituents. With a molecular formula of $$ \text{C}{18}\text{H}{17}\text{Cl}_{2}\text{NO} $$ and a molecular weight of 334.25 g/mol, this compound exemplifies the integration of halogenated aromatic systems with nitrogen-containing heterocycles. Its significance lies in its dual functional groups: the electron-withdrawing chlorine atoms enhance electrophilic reactivity, while the pyrrolidine moiety introduces basicity and conformational flexibility. These features make it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals where steric and electronic tuning are critical.

The compound’s relevance extends to materials science, where benzophenone derivatives serve as photoinitiators and UV stabilizers. The dichloro substitution pattern may influence photostability and electronic transitions, making it a candidate for studying excited-state dynamics in solid-state systems. Furthermore, its structural similarity to tubulin polymerization inhibitors highlights potential biomedical applications, though such uses remain exploratory.

Historical Context of Benzophenone Derivatives in Chemical Research

Benzophenone derivatives have been pivotal in organic chemistry since the 19th century, with early syntheses relying on Friedel-Crafts acylation. The discovery of benzophenone’s utility as a photosensitizer and radical initiator in the mid-20th century marked a turning point, enabling advancements in polymer chemistry and photolithography. For instance, benzophenone’s ability to generate persistent triplet radical pairs in crystalline phases has been exploited in materials design.

Halogenated benzophenones, such as 2,5-dichlorobenzophenone, gained prominence in the 1990s as intermediates for antihistamines and antifungal agents. The introduction of pyrrolidine substituents, as seen in 2,3-dichloro-2'-pyrrolidinomethyl benzophenone, represents a modern evolution aimed at enhancing solubility and bioactivity. Comparative studies of constitutional isomers have revealed how subtle structural changes—such as the position of chlorine atoms or the substitution pattern on the pyrrolidine ring—affect physicochemical properties and biological interactions.

Research Objectives and Rationale for Structural Investigation

The primary research objective for 2,3-dichloro-2'-pyrrolidinomethyl benzophenone is to elucidate structure-property relationships that govern its reactivity and applications. Key questions include:

- How do the chlorine substituents influence electronic distribution and intermolecular interactions?

- What role does the pyrrolidinomethyl group play in modulating solubility and steric hindrance?

- Can this compound serve as a template for designing targeted kinase inhibitors or photoresponsive materials?

Rationale for these investigations stems from the compound’s unique architecture. Computational modeling of its lowest unoccupied molecular orbital (LUMO) could predict sites for nucleophilic attack, while X-ray crystallography might reveal packing motifs influenced by halogen bonding. Additionally, comparative studies with analogs like 3,5-dichloro-4'-(thiomethyl)benzophenone could highlight the impact of sulfur versus nitrogen heteroatoms on reactivity. Such insights would advance synthetic methodologies and expand the utility of benzophenone derivatives in interdisciplinary research.

Properties

IUPAC Name |

(2,3-dichlorophenyl)-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17Cl2NO/c19-16-9-5-8-15(17(16)20)18(22)14-7-2-1-6-13(14)12-21-10-3-4-11-21/h1-2,5-9H,3-4,10-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNSRCDYGKFIWRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC=CC=C2C(=O)C3=C(C(=CC=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90643667 | |

| Record name | (2,3-Dichlorophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898774-93-1 | |

| Record name | Methanone, (2,3-dichlorophenyl)[2-(1-pyrrolidinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898774-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,3-Dichlorophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of Benzophenone Core

Several industrial and laboratory methods exist for synthesizing benzophenone, which serves as the precursor for further functionalization:

| Method | Description | Advantages | Disadvantages |

|---|---|---|---|

| Benzoyl Chloride Method | Friedel-Crafts acylation of benzene with benzoyl chloride using anhydrous AlCl3 catalyst. | Simple, high efficiency, industrially viable | Expensive benzoyl chloride, corrosive HCl by-product, catalyst recovery issues |

| Benzoic Acid Method | Reaction of benzoic acid with m-xylene under Lewis acid catalysis. | Uses cheaper raw materials | Catalyst recovery and purification difficulties |

| Phosgene Method | Benzene and phosgene react under AlCl3 catalysis, followed by hydrolysis. | High yield, mild conditions | Phosgene toxicity, strict equipment and safety requirements |

| Benzyl Chloride Method | Benzyl chloride reacts with benzene to form diphenylmethane, then oxidized to benzophenone. | Cheap raw materials, high yield | Complex process, high reaction temperature |

| Carbon Tetrachloride Method | Benzene and CCl4 catalyzed by AlCl3 to diphenyldichloromethane, then hydrolyzed to benzophenone. | Simple process, high yield | Environmental concerns with CCl4 |

| Grignard Reagent Method | Reaction of benzoyl chloride with Grignard reagent at low temperature. | High yield, fewer by-products | Expensive reagents, environmental pollution risk |

These methods provide the benzophenone backbone with varying trade-offs between cost, safety, and environmental impact.

Attachment of Pyrrolidinomethyl Group

The pyrrolidinomethyl substituent is introduced at the 2' position of the benzophenone via nucleophilic substitution or reductive amination strategies:

- Nucleophilic substitution : A suitable leaving group (e.g., halide) at the 2' position of the benzophenone ring is displaced by pyrrolidine or its derivatives.

- Reductive amination : The benzophenone derivative bearing an aldehyde or ketone group adjacent to the aromatic ring undergoes condensation with pyrrolidine followed by reduction to form the pyrrolidinomethyl linkage.

A representative synthesis involves:

- Formation of a benzophenone intermediate with a halomethyl substituent at the 2' position.

- Reaction with pyrrolidine under basic or neutral conditions to substitute the halogen with the pyrrolidinomethyl group.

This approach provides regioselective attachment of the pyrrolidinomethyl moiety.

Example Synthetic Procedure (Literature-Inferred)

A plausible synthetic route based on related compounds and literature findings is:

| Step | Reaction Conditions | Outcome |

|---|---|---|

| 1 | Friedel-Crafts acylation of chlorobenzene with benzoyl chloride, AlCl3 catalyst | Formation of 2,3-dichlorobenzophenone |

| 2 | Halomethylation at the 2' position (e.g., chloromethylation) | Introduction of chloromethyl group at 2' |

| 3 | Nucleophilic substitution with pyrrolidine in THF or suitable solvent at room temperature | Formation of 2,3-Dichloro-2'-pyrrolidinomethyl benzophenone |

Purification is typically achieved by chromatography or recrystallization.

Research Findings and Analytical Data

- The compound 2,3-Dichloro-2'-pyrrolidinomethyl benzophenone has a molecular formula of C18H17Cl2NO with a molecular weight of 334.2 g/mol.

- Spectroscopic characterization (NMR, IR, MS) confirms the substitution pattern and the presence of the pyrrolidinomethyl group.

- Crystallographic data, when available, supports the structural assignment and substitution regiochemistry.

- Reaction yields for the final step of pyrrolidinomethyl substitution typically range from 70% to 85% under optimized conditions.

Summary Table of Preparation Methods

| Preparation Stage | Method/Reaction Type | Key Reagents/Catalysts | Notes |

|---|---|---|---|

| Benzophenone core synthesis | Friedel-Crafts acylation | Benzoyl chloride, benzene, AlCl3 | Industrially preferred, high yield |

| Dichlorination | Electrophilic aromatic substitution | Cl2 or chlorinating agents | Regioselectivity critical |

| Pyrrolidinomethyl group introduction | Nucleophilic substitution or reductive amination | Pyrrolidine, halomethyl intermediate | Mild conditions, good yields |

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-2’-pyrrolidinomethyl benzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Alcohol derivatives.

Substitution: Substituted benzophenone derivatives with various functional groups.

Scientific Research Applications

Chemistry

In the field of chemistry, 2,3-Dichloro-2'-pyrrolidinomethyl benzophenone serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions:

- Oxidation : Can be oxidized to form derivatives with additional functional groups.

- Reduction : Capable of being reduced to alcohol derivatives.

- Substitution : The chlorine atoms can undergo nucleophilic substitution with various nucleophiles.

Biology

The compound is under investigation for its potential biological activities , including:

- Antimicrobial Activity : Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, similar to other benzophenone derivatives.

- Pharmacological Potential : Its structure indicates possible interactions with neurotransmitter systems, suggesting applications in treating anxiety or depression.

- Endocrine Disruption : Initial screenings have indicated that chlorinated compounds can inhibit thyroid peroxidase activity, raising concerns about their safety and environmental impact.

Medicine

In medicinal chemistry, this compound is explored for its potential as a lead compound in drug discovery. Its interactions with biological targets may provide insights into developing new therapeutic agents.

Industry

The compound is utilized in the development of specialty chemicals and materials, leveraging its unique chemical properties for various industrial applications.

Case Study 1: Antimicrobial Properties

A study evaluating the antimicrobial efficacy of benzophenone derivatives found that compounds with similar structures exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. While specific data for this compound were not disclosed, its structural similarities suggest potential for similar activity.

Case Study 2: Thyroid Hormone Disruption

High-throughput screening aimed at identifying thyroid-disrupting chemicals tested several chlorinated compounds for their ability to inhibit thyroid peroxidase (TPO) activity. Results indicated that such compounds could significantly reduce TPO activity in vitro, suggesting that 2,3-Dichloro-2'-pyrrolidinomethyl benzophenone may also possess this property.

Mechanism of Action

The mechanism of action of 2,3-Dichloro-2’-pyrrolidinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Insights :

- Pyrrolidinomethyl vs. Piperazinomethyl: The pyrrolidinomethyl group (5-membered ring) offers conformational rigidity, whereas bulkier piperazinomethyl substituents (6-membered ring) may hinder diffusion in polymer matrices .

Functional Analogues: Hydroxy-Substituted Benzophenones

Key Insights :

- Hydroxy vs. Chloro Substitutions : Hydroxy groups (e.g., BP-3) enable hydrogen bonding and UV absorption via n→π* transitions, whereas chloro groups in 2,3-dichloro derivatives favor radical stabilization for crosslinking .

- Applications: Hydroxybenzophenones dominate consumer applications (e.g., sunscreens), while halogenated variants like 2,3-dichloro-2'-pyrrolidinomethyl benzophenone are tailored for industrial polymer chemistry .

Polyprenylated Benzophenones

Compounds like hyperibone K (polyprenylated benzophenone) exhibit complex substituent patterns, enabling biological activities (e.g., antimicrobial, anticancer) due to enhanced lipophilicity and membrane interaction . In contrast, 2,3-dichloro-2'-pyrrolidinomethyl benzophenone lacks extended prenyl chains, limiting bioactivity but favoring synthetic utility in materials science .

Biological Activity

Overview

2,3-Dichloro-2'-pyrrolidinomethyl benzophenone (CAS No. 898774-93-1) is a synthetic compound that combines a pyrrolidine ring with a benzophenone core, characterized by its unique chemical structure which includes two chlorine atoms. This compound has garnered attention for its potential biological activities, making it a subject of various research studies.

- Molecular Formula : C18H17Cl2NO

- Molecular Weight : 334.2 g/mol

- InChI Key : BNSRCDYGKFIWRV-UHFFFAOYSA-N

The synthesis typically involves the reaction of 2,3-dichlorobenzophenone with pyrrolidine in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) under elevated temperatures.

The biological activity of 2,3-Dichloro-2'-pyrrolidinomethyl benzophenone is thought to involve interactions with specific molecular targets, potentially including enzymes and receptors. The compound may modulate the activity of these targets through binding interactions, although the precise mechanisms remain to be fully elucidated.

Biological Activity and Research Findings

Recent studies have explored various aspects of the biological activity of this compound:

- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit antimicrobial properties. Preliminary assays suggest that 2,3-Dichloro-2'-pyrrolidinomethyl benzophenone may inhibit the growth of certain bacterial strains, although further studies are needed to quantify this effect and understand the underlying mechanisms.

- Pharmacological Potential : The compound has been investigated for its potential as a pharmacological agent. Its structure suggests possible interactions with neurotransmitter systems, which could lead to applications in treating conditions such as anxiety or depression. However, comprehensive pharmacokinetic studies are necessary to confirm these effects.

- Endocrine Disruption : There is growing concern regarding the endocrine-disrupting potential of chlorinated compounds. Initial screenings have indicated that similar benzophenone derivatives can inhibit thyroid peroxidase (TPO), an enzyme critical for thyroid hormone synthesis. This raises questions about the safety and environmental impact of 2,3-Dichloro-2'-pyrrolidinomethyl benzophenone .

Case Study 1: Antimicrobial Properties

A study conducted to evaluate the antimicrobial efficacy of various benzophenone derivatives found that certain compounds exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. While specific data for 2,3-Dichloro-2'-pyrrolidinomethyl benzophenone was not disclosed, its structural similarities suggest a potential for similar activity.

Case Study 2: Thyroid Hormone Disruption

In a high-throughput screening approach aimed at identifying thyroid-disrupting chemicals, several chlorinated compounds were tested for their ability to inhibit TPO activity. The results indicated that such compounds could significantly reduce TPO activity in vitro, suggesting that 2,3-Dichloro-2'-pyrrolidinomethyl benzophenone might also possess this property .

Comparative Analysis

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2,3-Dichloro-2'-pyrrolidinomethyl benzophenone | Pyrrolidine ring + Benzophenone core | Potential antimicrobial and endocrine-disrupting properties |

| 2,3-Dichlorobenzophenone | Lacks pyrrolidine ring | Known for antibacterial properties |

| 2,3-Dichloro-4'-pyrrolidinomethyl benzophenone | Additional chlorine at 4' position | Similar potential activities as above |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,3-Dichloro-2'-pyrrolidinomethyl benzophenone, and how can purity be validated?

- Methodological Answer : Synthesis typically involves Friedel-Crafts acylation followed by pyrrolidinomethylation. Key steps include chlorination at the 2- and 3-positions of the benzophenone core using AlCl₃ as a catalyst. Post-synthesis, purity validation requires HPLC (≥98% purity threshold) and NMR (¹H/¹³C) to confirm substitution patterns. Mass spectrometry (HRMS) ensures molecular integrity. For example, analogous benzophenone derivatives in PubChem reports use these techniques to verify structural fidelity .

Q. Which spectroscopic methods are critical for characterizing this compound’s solvation behavior?

- Methodological Answer : FTIR spectroscopy, particularly analysis of the ν(C=O) stretch (~1650–1700 cm⁻¹), reveals hydrogen-bonding interactions in solvents like acetonitrile or water. Kubo–Anderson fitting of IR bands (as in Fig. 10, ) quantifies solvent-induced band splitting and hydrogen bond lifetimes (e.g., τc ~7.7 ps in acetonitrile/water mixtures) . UV-Vis solvatochromism studies further correlate polarity with spectral shifts.

Q. How does the compound’s stability vary across experimental conditions (e.g., pH, light exposure)?

- Methodological Answer : Stability assays should include accelerated degradation studies under UV light (to assess photolytic decomposition) and variable pH (1–13). For benzophenone derivatives, acidic conditions often lead to hydrolysis of the pyrrolidinomethyl group, monitored via TLC or LC-MS. Light-sensitive samples require amber vials and inert atmospheres .

Advanced Research Questions

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for receptor binding?

- Methodological Answer : Computational docking (e.g., AutoDock Vina) combined with molecular dynamics simulations clarifies steric/electronic effects of the dichloro and pyrrolidinomethyl groups. For example, dipole moment calculations (as in ) align with receptor compatibility. Experimental validation via photoaffinity labeling (using benzophenone’s crosslinking ability) identifies binding pockets, resolving discrepancies between predicted and observed SAR .

Q. How does conformational flexibility influence photocrosslinking efficiency in proteomic studies?

- Methodological Answer : Flexibility is quantified via NMR-based NOE measurements or computational ring-angle/distance analyses (e.g., CSD/PDB comparisons in ). Increased flexibility (e.g., rotatable bonds in the pyrrolidinomethyl group) enhances labeling efficiency by ~30% in benzophenone photoprobes, as shown in Lck kinase studies .

Q. What experimental designs mitigate solvent interference in hydrogen-bonding studies?

- Methodological Answer : Use aprotic solvents (e.g., DMSO-d₆) for NMR to minimize solvent-analyte interactions. For IR, subtract solvent background spectra and employ titration experiments (e.g., incremental water addition to acetonitrile solutions) to isolate solute-solvent H-bonding bands. ’s dual Kubo–Anderson fitting model is recommended for deconvoluting overlapping peaks .

Q. How can LC-MS/MS protocols be optimized for detecting trace metabolites in biological matrices?

- Methodological Answer : Solid-phase extraction (SPE) with C18 cartridges enriches metabolites from plasma/urine. MS/MS fragmentation (e.g., MRM transitions) targets diagnostic ions like [M+H]+ for the parent compound (e.g., m/z 420.1→305.0). Internal standards (e.g., deuterated analogs) correct matrix effects, as validated for benzophenone-3 in .

Q. What mechanistic insights explain divergent autophagy effects in neuronal models?

- Methodological Answer : Dose-response assays (0.1–100 µM) in immortalized GnRH neurons () combined with Western blotting for LC3-II/p62 quantify autophagy flux. Contradictory results may arise from cell-type-specific ROS generation, measured via DCFH-DA assays. Co-treatment with autophagy inhibitors (e.g., chloroquine) clarifies compensatory pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.